![molecular formula C17H14N8O2 B1674112 3-(5-Methylisoxazol-3-yl)-6-[(1-Methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazin CAS No. 215874-86-5](/img/structure/B1674112.png)

3-(5-Methylisoxazol-3-yl)-6-[(1-Methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazin

Übersicht

Beschreibung

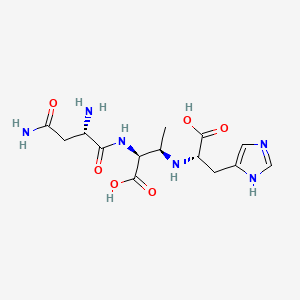

Die Verbindung α5IA, auch bekannt als LS-193,268, ist ein Nootropikum, das 2004 von einem Team von Merck, Sharp, and Dohme entwickelt wurde. Es wirkt als Subtyp-selektiver inverser Agonist an der Benzodiazepin-Bindungsstelle am Gamma-Aminobuttersäure-Typ-A-Rezeptor. Diese Verbindung bindet an die Alpha-1-, Alpha-2-, Alpha-3- und Alpha-5-Subtypen des Gamma-Aminobuttersäure-Typ-A-Rezeptors .

Wissenschaftliche Forschungsanwendungen

α5IA hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um den Gamma-Aminobuttersäure-Typ-A-Rezeptor und seine Subtypen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Gedächtnis und kognitive Funktionen bei Tiermodellen.

Medizin: Als potenzielle Behandlung für kognitive Beeinträchtigungen und alkoholbedingte Störungen untersucht.

Industrie: Wird bei der Entwicklung neuer Nootropika und kognitiver Enhancer eingesetzt

Wirkmechanismus

α5IA entfaltet seine Wirkung durch selektive Bindung an den Alpha-5-Subtyp des Gamma-Aminobuttersäure-Typ-A-Rezeptors. Diese Bindung führt zu einer inversen Agonistaktivität, die die Funktion des Rezeptors moduliert. Die Verbindung verbessert die Kognition durch Erhöhung der Amplitude von Sharp-Wave-Ripples im Hippocampus, die an der Gedächtnisfunktion beteiligt sind. Es wirkt auch als Alkohol-Antagonist, reduziert die amnestische Wirkung von Alkohol und dämpft die Sedierung teilweise .

Wirkmechanismus

Mode of Action

The compound’s structure suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding and pi-stacking interactions .

Action Environment

The action of Alpha5IA may be influenced by various environmental factors. For instance, the presence of different solvents and the flexibility of the compound could potentially modulate its interactions with its targets .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von α5IA beinhaltet die Bildung einer Triazolophthalazinstruktur. Die wichtigsten Schritte umfassen die Reaktion von 3-(5-Methylisoxazol-3-yl)-6-[(1-Methyl-1H-1,2,3-Triazol-4-yl)methoxy]-1,2,4-triazolo[3,4-a]phthalazin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Temperaturen im Bereich von Raumtemperatur bis leicht erhöhten Temperaturen .

Industrielle Produktionsmethoden

Die industrielle Produktion von α5IA folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen trägt dazu bei, die Produktion zu skalieren und gleichzeitig die Konsistenz und Qualität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

α5IA durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in α5IA vorhandenen funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann. Substitutionsreaktionen können zu verschiedenen substituierten Triazolophthalazinderivaten führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TPA023: Eine weitere Gamma-Aminobuttersäure-Typ-A-Rezeptor-Subtyp-selektive Verbindung mit anxiolytischen Eigenschaften.

Ro15-4513: Eine Verbindung, die für ihre Alkohol-Antagonist-Wirkung bekannt ist, ähnlich wie α5IA.

Einzigartigkeit von α5IA

α5IA ist einzigartig aufgrund seiner selektiven inversen Agonistaktivität am Alpha-5-Subtyp des Gamma-Aminobuttersäure-Typ-A-Rezeptors. Im Gegensatz zu anderen Verbindungen verbessert es die Kognition, ohne prokonvulsiv oder anxiogen zu sein. Dies macht es zu einem vielversprechenden Werkzeug für die Untersuchung kognitiver Störungen und die Entwicklung von Behandlungen für alkoholbedingte Beeinträchtigungen .

Eigenschaften

IUPAC Name |

5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8O2/c1-10-7-14(22-27-10)16-20-19-15-12-5-3-4-6-13(12)17(21-25(15)16)26-9-11-8-24(2)23-18-11/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMJFRXKGUCYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175950 | |

| Record name | 3-(5-Methyl-1,2-oxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215874-86-5 | |

| Record name | α 5IA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215874-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-822179 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215874865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Methyl-1,2-oxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-822179 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M7NI1A92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

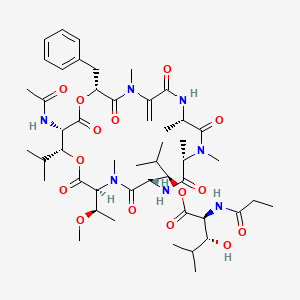

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)